molecular formula C20H19N3O4 B2646661 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide CAS No. 851407-86-8

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2646661
CAS No.: 851407-86-8
M. Wt: 365.389
InChI Key: SXYGKZDWAUMIKZ-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide is a complex organic compound with a unique structure that combines a quinoline derivative with a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Derivative: The initial step involves the synthesis of the quinoline core, which can be achieved through the Skraup synthesis or other quinoline-forming reactions.

    Alkylation: The quinoline derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Amidation: The final step involves the reaction of the alkylated quinoline derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

Mechanism of Action

The mechanism by which N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzyme active sites, while the nitrobenzamide group may participate in redox reactions or form hydrogen bonds with biological molecules. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide
  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide
  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide

Uniqueness

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide is unique due to the presence of both the quinoline and nitrobenzamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in similar compounds.

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12-3-4-15-11-16(20(25)22-18(15)13(12)2)9-10-21-19(24)14-5-7-17(8-6-14)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYGKZDWAUMIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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